molecular formula C11H11BrN2 B1471883 6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine CAS No. 1551833-42-1

6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine

Cat. No.: B1471883
CAS No.: 1551833-42-1
M. Wt: 251.12 g/mol
InChI Key: CCKJYBXHSYBTRT-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine is a substituted imidazo[1,2-a]pyridine derivative featuring a bromine atom at position 6, a cyclopropyl group at position 2, and a methyl group at position 7. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antitrypanosomal, antibacterial, and kinase-inhibitory properties .

Properties

IUPAC Name

6-bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-7-4-9(12)5-14-6-10(8-2-3-8)13-11(7)14/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJYBXHSYBTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3CC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases involved in cell signaling, leading to altered cellular responses. Additionally, it has been shown to affect the expression of genes related to cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, influencing various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Biological Activity

6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The imidazo[1,2-a]pyridine core structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C11_{11}H10_{10}BrN3_3, with a molecular weight of approximately 252.12 g/mol. The presence of a bromine atom at the 6-position enhances its reactivity and biological interactions. Its structural characteristics are summarized in the following table:

FeatureDescription
Molecular FormulaC11_{11}H10_{10}BrN3_3
Molecular Weight252.12 g/mol
Core StructureImidazo[1,2-a]pyridine
SubstituentsBromine (6-position), Cyclopropyl (2-position), Methyl (8-position)

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study evaluated various derivatives for their activity against Mycobacterium tuberculosis (MTB). The results showed that compounds with halogen substitutions, particularly bromine, demonstrated enhanced anti-tubercular activity. For instance, in vitro testing revealed a minimum inhibitory concentration (MIC) of 0.05 μg/mL for certain derivatives, significantly more potent than standard treatments like ethambutol (MIC 6.25 μg/mL) .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has also been investigated. In one study, compounds were tested against various cancer cell lines to assess their cytotoxic effects. The results indicated that brominated derivatives exhibited increased apoptosis in cancer cells through mechanisms involving cell cycle arrest .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzyme targets and pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase II, crucial for various physiological processes .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells via cell cycle arrest at the sub-G1 and G2/M phases .

Study on Anti-Tubercular Activity

A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their anti-mycobacterial activity against the MTB H37Rv strain. Among the tested compounds, those with bromine substitutions showed MIC values as low as 0.05 μg/mL . This suggests that structural modifications significantly impact the efficacy of these compounds.

Anticancer Evaluation

In another investigation focusing on anticancer properties, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their cytotoxicity against various human cancer cell lines. The findings indicated that the presence of a bromine atom at the 6-position correlated with increased potency against cancer cells compared to non-brominated analogs .

Summary of Findings

The biological activity of this compound is characterized by:

  • Potent Antimicrobial Activity : Particularly effective against Mycobacterium tuberculosis, with MIC values significantly lower than standard treatments.
  • Cytotoxic Effects on Cancer Cells : Induces apoptosis and exhibits potential as an anticancer agent.
  • Mechanistic Insights : Involves enzyme inhibition and modulation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine Br (6), cyclopropyl (2), CH₃ (8) C₁₁H₁₂BrN₃ 266.14 (calc.)
6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine Br (6), CH₃ (8), NH₂ (2) C₈H₈BrN₃ 226.07
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde Br (6), CHO (8) C₈H₅BrN₂O 225.04
Methyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Br (6), CH₃ (8), COOCH₃ (2) C₁₀H₉BrN₂O₂ 269.10
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Br (8), Cl (6), CH₂Cl (2) C₈H₆BrCl₂N₂ 296.96

Key Observations :

  • Position 6 : Bromine is a common substituent, enhancing electrophilicity and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Chlorine at this position (e.g., in 8-bromo-6-chloro derivatives) increases polarity but may reduce metabolic stability compared to bromine .
  • Position 2 : The cyclopropyl group in the target compound likely improves metabolic stability by resisting oxidative degradation compared to smaller alkyl groups (e.g., CH₃) or reactive groups like NH₂ or COOCH₃ .
  • Position 8 : Methyl substitution (CH₃) enhances lipophilicity, whereas aldehyde (CHO) or carboxaldehyde groups increase polarity and reactivity .

Physicochemical Properties

  • Stability : The cyclopropyl group may enhance stability against cytochrome P450-mediated oxidation compared to straight-chain alkyl substituents .

Preparation Methods

Synthesis via 2-Amino-5-bromopyridine and Chloroacetaldehyde (Industrial and Laboratory Scale)

A well-documented and industrially viable method involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under alkaline conditions to form the 6-bromoimidazo[1,2-a]pyridine core. This method is adaptable to the preparation of the 6-bromo derivative with further functionalization to introduce the cyclopropyl and methyl groups.

Reaction conditions and procedure:

  • Reactants: 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution.
  • Base: Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
  • Solvent: Water, ethanol, methanol, or Virahol.
  • Temperature: 25–55 °C.
  • Reaction time: 2–24 hours.
  • Work-up: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation.
  • Purification: Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).

Representative experimental data from patent literature:

Parameter Embodiment 1 Embodiment 2 Embodiment 3
2-Amino-5-bromopyridine 51.9 g (300 mmol) 51.9 g (300 mmol) 51.9 g (300 mmol)
Monochloroacetaldehyde (40%) 70.7 g (360 mmol) 70.7 g (360 mmol) 70.7 g (360 mmol)
Base Sodium bicarbonate (30.2 g, 360 mmol) Sodium carbonate (15.0 g, 180 mmol) Sodium hydroxide (14.4 g, 360 mmol)
Solvent Ethanol (66.9 g) Ethanol (66.9 g) Methanol (66.9 g)
Temperature 55 °C 55 °C 55 °C
Reaction time 5 hours 10 hours 12 hours
Yield 72.0% (45.6 g) 67.8% (40.1 g) Not specified
Product form Off-white crystals Light brown crystals Brown solid
Melting point 76.5–78.0 °C 76.3–78.2 °C Not specified

This method is characterized by mild reaction conditions, ease of operation, good product purity, and stable quality. It is suitable for both laboratory synthesis and industrial scale-up.

Photocatalytic Synthesis of Imidazo[1,2-a]pyridines with Bromination

A photocatalytic method has been reported for the synthesis of brominated imidazo[1,2-a]pyridines, which may be adapted for the target compound:

  • Starting materials: Methyl isobutyrylacetate, 2-amino-3-methylpyridine, potassium bromide.
  • Photocatalyst: Erythrosine B.
  • Solvent: Acetonitrile.
  • Conditions: Irradiation with 15 W compact fluorescent lamp (CFL) at room temperature, open air.
  • Reaction time: 24 hours.
  • Work-up: Extraction with ethyl acetate, drying, and column chromatography purification.

This method allows mild bromination and ring formation simultaneously and can be scaled up effectively while maintaining high yields (e.g., 89% yield for related compounds).

Palladium-Catalyzed Cross-Coupling for Functionalization

For the introduction of the cyclopropyl group at the 2-position or other substituents, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed starting from 6-bromo-8-substituted imidazo[1,2-a]pyridine derivatives.

  • Catalyst: Pd(OAc)2 with phosphine ligands.
  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Base: DIPEA or sodium bicarbonate.
  • Temperature: Mild heating (e.g., 30–80 °C).
  • Reaction time: Several hours to overnight.

This approach is useful for late-stage functionalization and diversification of the imidazo[1,2-a]pyridine scaffold.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Advantages Limitations Yield Range Scale Suitability
2-Amino-5-bromopyridine + chloroacetaldehyde 25–55 °C, 2–24 h, alkaline aqueous/ethanol Mild conditions, high purity, scalable Moderate reaction time, requires careful pH control 67–72% Laboratory and industrial
Photocatalytic bromination + cyclization Room temp, 24 h, visible light, MeCN Mild, environmentally friendly, high yield Longer reaction time, specialized equipment ~89% Laboratory and scale-up
Pd-catalyzed cross-coupling Mild heating, DMF or EtOH, base Versatile functionalization, high selectivity Requires expensive catalysts, sensitive to conditions Variable Laboratory and pilot scale

Summary and Recommendations

  • The alkaline cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde is the most established and practical method for preparing 6-bromoimidazo[1,2-a]pyridine derivatives, including the 2-cyclopropyl and 8-methyl substituted analogs, due to its mild conditions and scalability.
  • For introducing the cyclopropyl substituent at the 2-position, palladium-catalyzed cross-coupling or alkylation methods can be employed post-core formation.
  • Photocatalytic methods offer a green alternative for bromination and ring formation but may require longer reaction times and specialized setups.
  • Purification by recrystallization from ethyl acetate/hexane mixtures ensures high purity and good crystalline quality.

This detailed analysis integrates industrial patent data, academic synthetic protocols, and catalytic methodologies to provide a comprehensive view of the preparation methods for this compound, enabling informed decisions for research and production purposes.

Q & A

Basic: What are the optimal synthetic routes for 6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyridine derivatives. For brominated imidazo[1,2-a]pyridines, a common approach utilizes ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃ as a base, yielding ~65% product (Scheme 1 in ). For cyclopropane substitution, a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the cyclopropyl group post-core formation. Key steps include:

Core Formation: React bromopyruvate with diaminopyridine derivatives in ethanol at reflux (65% yield) .

Functionalization: Introduce cyclopropyl via coupling reactions (e.g., using cyclopropylboronic acid) under inert conditions .

Purification: Recrystallization from hexane or dichloromethane/hexane mixtures ensures high purity .

Basic: How should researchers characterize this compound’s structure and purity?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, cyclopropyl protons at δ 1.0–1.5 ppm) and confirm substitution patterns .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 307.03) with <2 ppm deviation .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) to confirm planar imidazo[1,2-a]pyridine geometry .
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What computational methods aid in optimizing its synthetic pathway?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. For example:

Transition State Modeling: Identify energy barriers for cyclocondensation steps using Gaussian09 with B3LYP/6-31G(d) .

Solvent Effects: Simulate ethanol’s role in stabilizing intermediates via COSMO-RS .

Machine Learning: Train models on existing imidazo[1,2-a]pyridine reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Advanced: How can researchers functionalize this compound for biological activity studies?

Methodological Answer:
Target-specific derivatization strategies include:

Cross-Coupling Reactions:

  • Suzuki-Miyaura: Attach aryl/heteroaryl groups at the 6-bromo position using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O .
  • Buchwald-Hartwig: Introduce amines at the 8-methyl position for kinase inhibitor studies .

Electrophilic Substitution: Nitration or sulfonation at the 2-cyclopropyl position to modulate electron density .

Protection/Deprotection: Use Boc groups for amino functionalization, followed by acidic cleavage .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazards: Likely irritant (H315) and toxic to aquatic life (H400). Wear nitrile gloves, goggles, and lab coats .
  • Storage: In airtight containers under nitrogen at –20°C to prevent bromine displacement or oxidation .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to avoid brominated byproducts .

Advanced: How do structural variations impact its physicochemical properties?

Methodological Answer:

  • LogP Analysis: Cyclopropyl groups reduce hydrophobicity (predicted LogP = 2.1 vs. 3.5 for phenyl analogs) .
  • Hydrogen Bonding: Amino substituents at position 8 enhance solubility (e.g., 8-amino derivative: 12 mg/mL in PBS) .
  • Thermal Stability: DSC shows decomposition at 215–220°C, correlating with cyclopropane ring strain .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies (e.g., 55% vs. 65% yields) arise from:

Reagent Purity: Use >99% 5-bromo-2,3-diaminopyridine (lower purity increases side reactions) .

Reaction Monitoring: TLC (EtOAc/hexane 3:7) at 30-minute intervals prevents over-reaction .

Workup Optimization: Extract with CH₂Cl₂ (not EtOAc) to minimize polar byproduct carryover .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine

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